molecular formula C24H22N4O2 B11045769 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate CAS No. 6127-79-3

1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate

Cat. No. B11045769
CAS RN: 6127-79-3
M. Wt: 398.5 g/mol
InChI Key: GONNDZVGKYDHOD-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is a heterocyclic compound with the molecular formula C24H22N4O2. It belongs to the class of triazolium salts, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate typically involves the alkylation of sodium 4-acetyl-1-phenyl-1,2,3-triazol-5-olate with α-bromoacetophenones. This reaction occurs at position 3 of the heterocycle, leading to the formation of the triazolium-5-olates . The reaction conditions often include the use of solvents like DMF or DMSO and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while nucleophilic substitution can produce a variety of substituted triazolium derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the coordination environment . Additionally, the triazolium ring can participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is unique due to its specific substitution pattern and the presence of the benzylcarbamoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

properties

CAS RN

6127-79-3

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N,1,3-tribenzyl-5-oxo-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C24H22N4O2/c29-23(25-16-19-10-4-1-5-11-19)22-24(30)28(18-21-14-8-3-9-15-21)26-27(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2,(H-,25,26,29,30)

InChI Key

GONNDZVGKYDHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=[N+](NN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)[O-]

Origin of Product

United States

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